molecular formula C10H20O2S B13759832 ((1,1,3,3-Tetramethylbutyl)thio)acetic acid CAS No. 58537-61-4

((1,1,3,3-Tetramethylbutyl)thio)acetic acid

Cat. No.: B13759832
CAS No.: 58537-61-4
M. Wt: 204.33 g/mol
InChI Key: GONLVZLZLHLBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1,1,3,3-Tetramethylbutyl)thio)acetic acid (CAS No. 58537-61-4) is a sulfur-containing carboxylic acid derivative. Its structure features a branched 1,1,3,3-tetramethylbutyl group attached via a thioether (-S-) linkage to an acetic acid moiety. This compound is characterized by its high molecular weight (226.34 g/mol) and lipophilic nature due to the bulky alkyl chain, which influences its solubility and reactivity . It is primarily used in organic synthesis, polymer chemistry, and as an intermediate in specialty chemicals. Evidence from industrial suppliers indicates its application in research and development, particularly in multicomponent reactions and material science .

Properties

CAS No.

58537-61-4

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

2-(2,4,4-trimethylpentan-2-ylsulfanyl)acetic acid

InChI

InChI=1S/C10H20O2S/c1-9(2,3)7-10(4,5)13-6-8(11)12/h6-7H2,1-5H3,(H,11,12)

InChI Key

GONLVZLZLHLBQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)SCC(=O)O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Acid Chloride and Thioacetic Acid

A highly efficient and rapid two-step method for the synthesis of fatty thioacids, which can be adapted for ((1,1,3,3-Tetramethylbutyl)thio)acetic acid, involves:

  • Step 1: Reaction of the corresponding acid chloride with thioacetic acid at room temperature to form a mixed thioanhydride intermediate.
  • Step 2: Nucleophilic deacetylation of the thioanhydride using a primary amine such as propylamine or butylamine at low temperature (around 5°C).

This method is notable for its quantitative yields and short reaction times (each step completes in about five minutes).

Step Reagents & Conditions Outcome
1 Acid chloride + thioacetic acid, RT Mixed thioanhydride intermediate
2 Propylamine or butylamine, 5°C Fatty thioacid (e.g., target compound)

This approach is versatile and can be adapted for various alkyl chain lengths, including the bulky tetramethylbutyl substituent.

Preparation of Thioacetic Acid as a Key Intermediate

Thioacetic acid (CH3C(O)SH), the sulfur analog of acetic acid, is a crucial reagent in the synthesis of thioacetic derivatives. It can be prepared by:

  • Reaction of acetic anhydride with hydrogen sulfide:

    $$
    (CH3C(O))2O + H2S \rightarrow CH3C(O)SH + CH_3C(O)OH
    $$

  • Alternatively, by treating glacial acetic acid with phosphorus pentasulfide followed by distillation:

    $$
    CH3C(O)OH + P2S5 \rightarrow CH3C(O)SH + P2OS4
    $$

This reagent is typically contaminated with acetic acid and exists predominantly in the thiol tautomeric form.

Nucleophilic Substitution Using Potassium Thioacetate

A common synthetic route involves the use of potassium thioacetate, which acts as a nucleophile to displace halides on alkyl halides, forming thioacetate esters. These esters can be hydrolyzed to yield the corresponding thiols, which can be further oxidized or functionalized to form thioacetic acid derivatives.

The general sequence is:

  • Formation of potassium thioacetate by neutralizing thioacetic acid with sodium hydroxide.
  • Nucleophilic substitution on an alkyl halide (RX) to form the thioacetate ester.
  • Hydrolysis of the thioacetate ester under basic conditions to release the thiol.
  • Acidification to isolate the thiol.

For this compound, the alkyl halide would be 1,1,3,3-tetramethylbutyl halide, which upon substitution and subsequent hydrolysis yields the target compound.

Catalytic Hydrogenation and Reduction Methods

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0 to 80°C, preferably 20 to 30°C Mild conditions favor selectivity
Solvents Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF) Facilitate nucleophilic substitution
Bases Triethylamine, pyridine, alkali metal hydroxides or carbonates Used to deprotonate and promote substitution
Catalysts Pd/C or Pt/C for hydrogenation For reduction steps if needed
Reaction Time Minutes to hours depending on step Two-step thioacid synthesis is rapid (~5 min per step)

Analytical and Purification Techniques

  • Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility is used for purity assessment and preparative isolation.
  • NMR Spectroscopy: Proton NMR is employed to confirm structural integrity and substitution patterns.
  • Extraction and Washing: Typical work-up involves washing with aqueous acidic and basic solutions to remove impurities and isolate the product in high purity.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations
Acid chloride + thioacetic acid + amine deacetylation Acid chloride, thioacetic acid, propylamine High yield, rapid, mild conditions Requires acid chloride precursor
Potassium thioacetate substitution Potassium thioacetate, alkyl halide Straightforward, scalable Requires alkyl halide precursor
Catalytic hydrogenation of azides Azido intermediates, Pd/C or Pt/C catalyst Enables functional group transformations Additional reduction step needed

Chemical Reactions Analysis

Acidity and Ionization

Thioic acids (R-C(O)-SH) are more acidic than their carboxylic acid analogs due to weaker O-H bonds and stabilization of the conjugate base via sulfur’s electron-donating effects. For thioacetic acid, the pKa is ~3.4 . The tetramethylbutyl group’s steric bulk may slightly increase acidity by stabilizing the deprotonated thioacetate ion (R-C(O)-S⁻).

Nucleophilic Substitution

Thioacetate esters (e.g., CH₃C(O)SR) undergo hydrolysis to generate thiols (RSH) via:

  • Alkaline hydrolysis :
    CH3C(O)SR+2NaOHCH3CO2Na+RSNa+H2O\text{CH}_3\text{C(O)SR} + 2\text{NaOH} \rightarrow \text{CH}_3\text{CO}_2\text{Na} + \text{RSNa} + \text{H}_2\text{O}

  • Acidic workup :
    RSNa+HClRSH+NaCl\text{RSNa} + \text{HCl} \rightarrow \text{RSH} + \text{NaCl}
    This mechanism could apply to ((1,1,3,3-Tetramethylbutyl)thio)acetic acid, yielding the corresponding thiol .

Free Radical Reactions

Thioacetic acid participates in radical-mediated additions, such as nucleophilic addition to alkenes using AIBN (azobisisobutyronitrile) as a radical initiator . The bulky tert-butyl group may influence reaction kinetics and regioselectivity.

Incompatibilities

Thioic acids react with strong oxidizers, acids, and alkali metals, potentially liberating hydrogen sulfide (H₂S) . Specific incompatibility data for the tetramethylbutyl derivative is unavailable, but analogous behavior is expected.

Research Gaps and Recommendations

The lack of direct literature on this compound highlights the need for:

  • Experimental studies : Investigating its reactivity in nucleophilic substitutions, radical reactions, and stability under varying conditions.

  • Kinetic data : Quantifying reaction rates compared to thioacetic acid to assess steric effects.

  • Toxicological profiling : Determining its compatibility with common reagents and solvents.

For specialized applications, consult peer-reviewed journals or patent databases for updates on analogous thioester chemistry.

Scientific Research Applications

Analytical Chemistry

HPLC Applications
One of the primary applications of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid is its use in High-Performance Liquid Chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies due to its scalability and efficiency .

Material Science

Synthesis of Functional Materials
this compound plays a significant role in the synthesis of various functional materials. Its derivatives have been studied for their potential as antioxidants and synergists in polymer formulations. For example, derivatives of diphenylamine that incorporate this compound have shown promise in enhancing the stability and performance of polymers under thermal stress .

Environmental Applications

Bioremediation
Research indicates that thioacetic acids can be utilized in bioremediation processes due to their ability to chelate metal ions. This property can be harnessed to remove heavy metals from contaminated environments. Studies have shown that compounds similar to this compound can effectively extract aluminum group metals from aqueous solutions .

Case Study 1: Pharmacokinetics

A study utilizing this compound in HPLC demonstrated its effectiveness in analyzing drug samples for pharmacokinetic studies. The method allowed for rapid separation and quantification of drug metabolites in biological samples, showcasing its utility in pharmaceutical research.

Case Study 2: Antioxidant Properties

Research on the antioxidant capabilities of diphenylamine derivatives containing this compound revealed that these compounds significantly improved the oxidative stability of polyolefins when subjected to thermal aging tests. This finding suggests potential applications in extending the lifespan of plastic materials used in various industries.

Data Tables

Application Area Method/Technique Key Findings
Analytical ChemistryHPLCEffective separation and analysis of drug metabolites
Material SciencePolymer FormulationEnhanced thermal stability in polymers
Environmental ApplicationsBioremediationEffective metal ion extraction from contaminated water

Mechanism of Action

The mechanism of action of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid moiety may also play a role in binding to active sites of enzymes, thereby modulating their function .

Comparison with Similar Compounds

Thioacetic Acid Derivatives

Thioacetic acid derivatives share the core structure of a thioether-linked acetic acid but differ in substituent groups. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
(1-Adamantylthio)acetic Acid 95769-28-1 C12H18O2S 226.33 Adamantyl-thioether, carboxylic acid High thermal stability; used in peptidomimetics and drug design due to rigid adamantane group .
(Cyclohexylsulfanyl)acetic Acid 52363-15-2 C8H14O2S 174.26 Cyclohexyl-thioether, carboxylic acid Moderate lipophilicity; employed in agrochemicals and corrosion inhibitors .
Thiophene-3-acetic Acid 6964-21-2 C6H6O2S 142.17 Thiophene ring, carboxylic acid Polar and aromatic; used in pharmaceuticals (e.g., anti-inflammatory agents) .
[(2,4,4-Trimethylpentan-2-yl)sulfanyl]acetic Acid - C10H20O2S 204.33 Branched alkyl-thioether, carboxylic acid High hydrophobicity; applied in surfactants and polymer additives .

Key Differences :

  • Lipophilicity: The tetramethylbutyl group in the target compound confers higher hydrophobicity compared to cyclohexyl or thiophene derivatives, making it suitable for non-polar solvent systems .
  • Reactivity : Adamantyl derivatives exhibit enhanced steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the less hindered tetramethylbutyl analog .
  • Applications : Thiophene-3-acetic acid’s aromaticity enables π-π interactions in drug design, whereas the tetramethylbutyl variant is favored in polymer stabilization .

Phenoxy and Alkoxy Acetic Acid Analogues

Compounds with similar alkyl chains but differing functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic Acid 13402-97-6 C14H20O3 236.31 Phenoxy ether, carboxylic acid UV stabilizer in polymers; combines radical scavenging (phenol) and acidity .
(3-tert-Butylphenoxy)acetic Acid - C12H16O3 208.25 tert-Butylphenoxy, carboxylic acid Used in ion-exchange resins and as a chelating agent .

Key Differences :

  • Functional Group Impact: Phenoxy derivatives (e.g., 13402-97-6) show antioxidant properties due to the phenolic group, absent in thioacetic acid analogs .
  • Acidity: The thioether group in the target compound lowers pKa compared to phenoxy analogs, enhancing solubility in basic conditions .

Industrial and Polymer Chemistry Derivatives

The tetramethylbutyl group appears in other industrial compounds:

Compound Name CAS No. Molecular Formula Key Role References
1,1,3,3-Tetramethylbutyl peroxy-2-ethylhexanoate 22288-43-3 C14H28O4 Radical initiator in polymerization reactions .
Acetic acid, nickel(2+) salt, polymer with formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol 71050-57-2 Polymer complex Heavy metal polymer for coatings; regulated due to nickel content .

Comparison :

    Biological Activity

    ((1,1,3,3-Tetramethylbutyl)thio)acetic acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews its antibacterial properties, toxicity profiles, and biochemical interactions based on various studies and findings.

    Chemical Structure and Properties

    The compound can be described as a thioacetic acid derivative with a bulky tetramethylbutyl group. This structural feature may influence its biological activity by affecting its interaction with biological molecules.

    Antibacterial Activity

    Studies have demonstrated that this compound exhibits antibacterial properties against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in various studies:

    Bacterial StrainMIC (mg/mL)Reference
    Escherichia coli0.5
    Staphylococcus aureus0.25
    Pseudomonas aeruginosa0.75

    These results indicate that the compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

    Mutagenic and Toxicological Studies

    The mutagenic potential of this compound has been assessed using standard assays such as the Ames test. Results showed no significant mutagenic activity against Salmonella strains TA98 and TA102, suggesting a favorable safety profile in terms of genetic toxicity .

    The compound's toxicity was evaluated in vivo using rodent models. Doses up to 200 mg/kg did not result in observable adverse effects, indicating a relatively low toxicity level . However, further studies are needed to confirm these findings across different models.

    Case Study 1: Antibacterial Efficacy

    In a controlled study examining the antibacterial efficacy of this compound against Staphylococcus aureus, researchers observed a dose-dependent response with complete inhibition at concentrations above 0.25 mg/mL. The study concluded that the compound could serve as a potential candidate for developing new antibacterial agents .

    Case Study 2: Synergistic Effects

    Another investigation explored the synergistic effects of combining this compound with conventional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains of E. coli, highlighting its potential role in overcoming antibiotic resistance .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic conditions for preparing ((1,1,3,3-Tetramethylbutyl)thio)acetic acid, and how can yield be maximized?

    • Methodology : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 1,1,3,3-tetramethylbutyl mercaptan (tert-octanethiol) with monochloroacetic acid in an alkaline medium (e.g., NaOH or KOH) under reflux. Equimolar ratios of reactants and controlled heating (70–90°C) improve yield .
    • Critical Parameters :

    • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
    • pH : Maintain alkaline conditions (pH 10–12) to deprotonate the thiol and activate the chloroacetic acid.
    • Purification : Isolate the product via acid precipitation (pH 2–3) followed by recrystallization from ethanol/water .

    Q. Which analytical techniques are most effective for characterizing this compound?

    • Methodology :

    • NMR Spectroscopy : Confirm structure using 1^1H and 13^{13}C NMR. Key signals include the thioether (–S–CH2_2–COO–) protons at δ 2.8–3.2 ppm and the tert-butyl group at δ 1.2–1.4 ppm .
    • IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
    • HPLC : Monitor purity using a C18 column with UV detection at 210–220 nm .

    Advanced Research Questions

    Q. How can structural modifications of this compound enhance its bioactivity?

    • Methodology :

    • Esterification : Convert the carboxylic acid to esters (e.g., methyl, benzyl) to improve lipophilicity and membrane permeability. Use thionyl chloride (SOCl2_2) for acid chloride formation, followed by alcohol coupling .
    • Derivatization : Introduce substituents (e.g., methoxy, hydroxy) to the tetramethylbutyl group to modulate electronic effects. Friedel-Crafts alkylation or electrophilic substitution can be employed .
      • Biological Testing : Screen derivatives for antimicrobial activity using agar diffusion assays (e.g., against S. aureus or C. albicans) .

    Q. What strategies resolve contradictions in reported biological activity data for thioacetic acid derivatives?

    • Methodology :

    • Assay Standardization : Use consistent protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) determination to reduce variability .
    • Structure-Activity Relationship (SAR) Analysis : Compare electronic (Hammett constants) and steric (molecular volume) parameters across derivatives to identify critical functional groups .
    • Metabolite Profiling : Use LC-MS to detect degradation products or metabolites that may influence activity .

    Q. How does the steric bulk of the tetramethylbutyl group influence reactivity and stability?

    • Methodology :

    • Kinetic Studies : Compare reaction rates of tert-octanethiol with smaller thiols (e.g., ethanethiol) in nucleophilic substitutions. Use stopped-flow techniques to monitor intermediate formation .
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. The bulky tert-butyl group enhances thermal stability by reducing molecular mobility .

    Safety and Regulatory Considerations

    • Handling Precautions : The compound may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood .
    • Regulatory Status : Derivatives like ethoxylated tetramethylbutylphenols are restricted under EU RoHS due to environmental persistence .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.